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7,12-Dioxaspiro[5.6]dodecane Documentation Hub

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  • Product: 7,12-Dioxaspiro[5.6]dodecane
  • CAS: 181-28-2

Core Science & Biosynthesis

Foundational

Biological Activity of Simple Spiroketals: From Ecological Signaling to Drug Discovery

Topic: Biological Activity of Simple Spiroketals Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Ecologists Executive Summary: The Privileged Scaffold In the library of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Simple Spiroketals Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Ecologists

Executive Summary: The Privileged Scaffold

In the library of chemical structures available to drug discovery, the spiroketal (or spiroacetal) stands out as a "privileged scaffold." Unlike the flat, aromatic rings that dominate synthetic libraries, spiroketals offer inherent three-dimensionality, rigidity, and the ability to project functional groups into precise vectors in chemical space.

While complex marine macrolides (e.g., spongistatin) contain spiroketals, this guide focuses on simple spiroketals —low molecular weight bicyclic systems (typically [5,5], [6,5], or [6,6]-ring systems). These simple motifs are not merely structural connectors; they are often the primary pharmacophores driving biological activity, ranging from insect pheromone signaling to potent receptor modulation in human therapeutics.

Part 1: Structural Pharmacophores & The Anomeric Effect

The biological potency of spiroketals is governed by their thermodynamic stability and conformation, which are dictated by the anomeric effect .

The Anomeric Effect

In a spiroketal, the central spiro-carbon is bonded to two oxygen atoms. The most stable conformation typically maximizes the anomeric effect , where a lone pair from an oxygen atom donates electron density into the antibonding orbital (


) of the adjacent C-O bond.
  • Thermodynamic Stability: This electronic stabilization (approx. 1.4–2.4 kcal/mol per interaction) forces the oxygen substituents into an axial orientation, creating a rigid, predictable scaffold.

  • Biological Implication: This rigidity reduces the entropic penalty of binding to a protein target. The scaffold is "pre-organized" for the binding pocket.

Visualization: Thermodynamic Stabilization

The following diagram illustrates the orbital interaction (n




) that stabilizes the spiroketal core (The Double Anomeric Effect).

AnomericEffect cluster_0 Thermodynamic Driving Force Orbital_LP Oxygen Lone Pair (n) Orbital_Sigma C-O Antibonding (σ*) Orbital_LP->Orbital_Sigma Electron Donation Stabilization Stabilization Energy (Double Anomeric Effect) Orbital_Sigma->Stabilization Lowers Energy Conformation Rigid Axial Conformation (Bioactive Shape) Stabilization->Conformation Locks Geometry

Caption: The double anomeric effect stabilizes the spiroketal core, locking it into a rigid conformation ideal for protein binding.

Part 2: Ecological Signaling (Nature's Design)

Simple spiroketals are ubiquitous in chemical ecology, serving as volatile signals that traverse species barriers.

Case Study: Conophthorin & Chalcogran[1]
  • Compounds: Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane) and Conophthorin (7-methyl-1,6-dioxaspiro[4.5]decane).

  • Source: Bark beetles (Scolytinae), wasps, and even fungal spores (Aspergillus spp.) on nuts.

  • Activity:

    • Aggregation: They act as aggregation pheromones, drawing thousands of beetles to a host tree for mass attack.

    • Kairomones: Predators (e.g., checkered beetles) "eavesdrop" on these signals to locate prey.

    • Synergy: Conophthorin significantly enhances the attraction of Xylosandrus beetles to ethanol (a marker of stressed trees).

Mechanism of Action: Olfactory Transduction

These volatile spiroketals bind to specific Odorant Binding Proteins (OBPs) in the insect antenna, which transport the hydrophobic molecule across the sensillum lymph to the Odorant Receptor (OR).

PheromonePathway Spiroketal Volatile Spiroketal (e.g., Conophthorin) Pore Sensillum Pore Spiroketal->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Solubilization Complex Spiroketal-OBP Complex OBP->Complex Binding Receptor Odorant Receptor (OR) (Dendritic Membrane) Complex->Receptor Transport & Release Signal Ion Channel Opening (Depolarization) Receptor->Signal Transduction Behavior Behavioral Response (Aggregation/Mating) Signal->Behavior Neural Processing

Caption: Signal transduction pathway for volatile spiroketal pheromones in insect olfactory systems.[1]

Part 3: Therapeutic Applications (Human Design)[5]

The same structural rigidity that makes spiroketals effective pheromones is exploited in modern drug design to create highly selective inhibitors.

Case Study: Tofogliflozin (SGLT2 Inhibitor)

Tofogliflozin is a premier example of a drug built on a spiroketal scaffold.[2][3]

  • Target: Sodium-Glucose Cotransporter 2 (SGLT2).[1][2][4] Inhibition prevents renal glucose reabsorption, treating Type 2 Diabetes.[1]

  • Structure: It features a unique O-spiroketal C-arylglucoside core.[2][3]

  • Mechanistic Advantage: The spiroketal ring locks the glucose moiety and the aryl group into a specific 3D orientation. This rigidity ensures high selectivity for SGLT2 over SGLT1 (which is found in the gut), reducing gastrointestinal side effects common with less selective inhibitors.

Case Study: Avermectins

While complex, the biological activity of Avermectins (anti-parasitic) relies heavily on the simple [6,6]-spiroketal subunit. This subunit is critical for binding to glutamate-gated chloride channels in invertebrates, causing hyperpolarization and paralysis.

Part 4: Technical Protocols

This section details self-validating protocols for synthesizing and testing simple spiroketals.

Synthesis: Acid-Catalyzed Spirocyclization (Thermodynamic Control)

This protocol utilizes the thermodynamic preference for the double anomeric effect to assemble the spiroketal core from a dihydroxy-ketone precursor.

Reagents:

  • Precursor: 1,7-dihydroxy-4-heptanone (or derivative).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Solvent: Benzene or Toluene (for azeotropic water removal).

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Dissolve the dihydroxy-ketone precursor (1.0 equiv) in benzene (0.1 M concentration).

  • Catalysis: Add p-TsOH[5]·H₂O (0.05 equiv).[6]

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Self-Validation Check: The reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with Et₂O.

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed isomerization on the column).

Data Output:

Parameter Expected Outcome Note
Yield 70–85% Thermodynamic product dominates.
Stereochemistry Single diastereomer Controlled by anomeric effect (axial oxygens).

| Stability | High | Resistant to further isomerization. |

Bioassay: Y-Tube Olfactometer (Volatile Spiroketals)

Used to assess the attractant/repellent activity of spiroketals like conophthorin.

Protocol:

  • Apparatus: Glass Y-tube (stem: 20 cm, arms: 15 cm).

  • Airflow: Clean, humidified air is pumped into both arms at 1.0 L/min.

  • Stimulus:

    • Arm A: Filter paper loaded with 10 µL of Spiroketal solution (1 mg/mL in hexane).

    • Arm B: Control (Filter paper with 10 µL pure hexane).

  • Subject: Introduce the insect (e.g., Xylosandrus spp.) at the base of the Y-tube stem.

  • Scoring:

    • "Choice" is recorded when the insect crosses a decision line (5 cm into an arm) and stays for >15 seconds.

    • "No Choice" if no decision is made within 5 minutes.

  • Analysis: Calculate the Preference Index (PI):

    
    
    
    • PI > 0 indicates attraction; PI < 0 indicates repulsion.

Part 5: Future Outlook

The "simple spiroketal" is evolving from a natural product curiosity to a core tool in Fragment-Based Drug Discovery (FBDD) . Because they are small, rigid, and rich in sp³ character, spiroketal fragments screen effectively against difficult targets (like protein-protein interactions) where flat aromatic fragments fail. Future synthesis will likely shift from thermodynamic equilibration to kinetic control (using gold or iridium catalysis) to access "contra-thermodynamic" isomers that explore novel chemical space.

References

  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. (2014). Link

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. (2014). Link

  • Discovery of Tofogliflozin, a Novel C-Arylglucoside with an O-Spiroketal Ring System, as a Highly Selective Sodium Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry. (2012).[2][3] Link

  • Spiroketal natural products isolated from traditional Chinese medicine. Natural Product Reports. (2025). Link

  • The capacity of conophthorin to enhance the attraction of two Xylosandrus species to ethanol. Agricultural and Forest Entomology. (2016). Link

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. Organic Letters. (2019). Link

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 7,12-Dioxaspiro[5.6]dodecane from Cyclohexanone

Abstract This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 7,12-Dioxaspiro[5.6]dodecane, a valuable spiroketal scaffold, commencing from the readily available starting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 7,12-Dioxaspiro[5.6]dodecane, a valuable spiroketal scaffold, commencing from the readily available starting material, cyclohexanone. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The guide delves into the mechanistic underpinnings of each synthetic transformation, offers detailed, field-tested experimental protocols, and presents key analytical data for the characterization of the intermediate and final products. The synthesis involves an initial Baeyer-Villiger oxidation of cyclohexanone to yield ε-caprolactone, followed by an acid-catalyzed spiroketalization with 1,4-butanediol. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Spiroketal Moiety

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. This structural motif is a privileged scaffold found in a wide array of biologically active natural products and pharmaceuticals.[1] The rigid, three-dimensional architecture of the spiroketal core often plays a crucial role in molecular recognition and binding to biological targets, making it an attractive synthon in medicinal chemistry and drug discovery. 7,12-Dioxaspiro[5.6]dodecane, with its specific ring sizes (a six-membered and a seven-membered ring sharing a spirocyclic carbon), represents a key building block for the synthesis of more complex molecules.

This guide outlines a reliable synthetic pathway to 7,12-Dioxaspiro[5.6]dodecane from cyclohexanone, a common and inexpensive starting material. The synthesis is divided into two primary stages, each of which will be discussed in detail.

Synthetic Strategy Overview

The overall synthetic transformation from cyclohexanone to 7,12-Dioxaspiro[5.6]dodecane is depicted below. The strategy hinges on two well-established and high-yielding reactions: the Baeyer-Villiger oxidation and an acid-catalyzed spiroketalization.

Synthesis_Overview Cyclohexanone Cyclohexanone eCaprolactone ε-Caprolactone Cyclohexanone->eCaprolactone Baeyer-Villiger Oxidation FinalProduct 7,12-Dioxaspiro[5.6]dodecane eCaprolactone->FinalProduct Acid-Catalyzed Spiroketalization (with 1,4-Butanediol)

Caption: Overall synthetic route from cyclohexanone to 7,12-Dioxaspiro[5.6]dodecane.

Part I: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

The first stage of the synthesis involves the conversion of the cyclic ketone, cyclohexanone, into a cyclic ester, ε-caprolactone. This is achieved through the Baeyer-Villiger oxidation, a reaction that involves the insertion of an oxygen atom adjacent to the carbonyl group.[2]

Mechanistic Insights

The Baeyer-Villiger oxidation is a powerful and reliable transformation in organic synthesis. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), acts as the oxidant. The carbonyl oxygen of cyclohexanone is first protonated (or activated by a Lewis acid), enhancing its electrophilicity. The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.

  • Rearrangement: The crucial step is the concerted migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide bond. This migration occurs with the simultaneous cleavage of the weak O-O bond. For unsymmetrical ketones, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of cyclohexanone, a secondary alkyl group migrates.

  • Product Formation: The rearrangement leads to the formation of the lactone (ε-caprolactone) and a carboxylic acid byproduct (meta-chlorobenzoic acid in the case of m-CPBA).

Baeyer_Villiger_Mechanism cluster_1 Criegee Intermediate Formation cluster_2 Rearrangement and Product Formation Cyclohexanone Cyclohexanone Criegee Criegee Intermediate Cyclohexanone->Criegee Nucleophilic Attack mCPBA m-CPBA mCPBA->Criegee Rearrangement Concerted Migration (Rate-Determining Step) Criegee->Rearrangement Products ε-Caprolactone + m-CBA Rearrangement->Products

Caption: Simplified workflow of the Baeyer-Villiger oxidation mechanism.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is adapted from established procedures and optimized for high yield and purity.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Cyclohexanone98.1410.0 g0.1021.0
m-CPBA (77%)172.5728.0 g~0.1251.2
Dichloromethane (DCM)-300 mL--
Saturated NaHCO₃ solution-2 x 100 mL--
Saturated NaCl solution (Brine)-100 mL--
Anhydrous MgSO₄-~10 g--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 0.102 mol) and dissolve it in dichloromethane (150 mL). Cool the solution to 0 °C in an ice-water bath.

  • Addition of Oxidant: In a separate beaker, dissolve m-CPBA (28.0 g of 77% purity, ~0.125 mol) in dichloromethane (150 mL). Slowly add the m-CPBA solution to the stirred cyclohexanone solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the cyclohexanone spot is no longer visible.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to quench any remaining peroxyacid and remove the carboxylic acid byproduct. Then, wash with saturated sodium chloride solution (100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ε-caprolactone is then purified by vacuum distillation to afford a colorless oil.

Expected Yield: 85-95%

Characterization of ε-Caprolactone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, 2H), 2.65 (t, 2H), 1.80-1.60 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.5, 69.0, 34.5, 29.0, 28.5, 23.0.

  • IR (neat, cm⁻¹): 1725 (C=O stretch).

Part II: Acid-Catalyzed Spiroketalization of ε-Caprolactone

The second stage of the synthesis involves the reaction of ε-caprolactone with 1,4-butanediol in the presence of an acid catalyst to form the target spiroketal, 7,12-Dioxaspiro[5.6]dodecane.

Mechanistic Insights

The formation of spiroketals from lactones and diols under acidic conditions proceeds through a series of equilibrium steps:

  • Lactone Activation: The carbonyl oxygen of ε-caprolactone is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Diol: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the opening of the lactone ring and the formation of a hydroxy ester intermediate.

  • Intramolecular Cyclization: The terminal hydroxyl group of the hydroxy ester intermediate then attacks the ester carbonyl carbon in an intramolecular fashion. This is facilitated by protonation of the ester carbonyl oxygen.

  • Hemiketal Formation and Dehydration: This intramolecular attack forms a tetrahedral intermediate which, after proton transfers, eliminates a molecule of water to form the stable spiroketal. The removal of water is crucial to drive the equilibrium towards the product.

Spiroketalization_Mechanism cluster_1 Ring Opening cluster_2 Intramolecular Cyclization and Dehydration eCaprolactone ε-Caprolactone HydroxyEster Hydroxy Ester Intermediate eCaprolactone->HydroxyEster Nucleophilic Attack (Acid-Catalyzed) Diol 1,4-Butanediol Diol->HydroxyEster Cyclization Intramolecular Nucleophilic Attack HydroxyEster->Cyclization Dehydration Dehydration Cyclization->Dehydration Spiroketal 7,12-Dioxaspiro[5.6]dodecane Dehydration->Spiroketal

Caption: Key steps in the acid-catalyzed spiroketalization of ε-caprolactone with 1,4-butanediol.

Experimental Protocol: Spiroketalization

This protocol describes a reliable method for the synthesis of 7,12-Dioxaspiro[5.6]dodecane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
ε-Caprolactone114.145.0 g0.04381.0
1,4-Butanediol90.124.35 g0.04831.1
p-Toluenesulfonic acid (PTSA)172.200.42 g0.00240.05
Toluene-100 mL--
Saturated NaHCO₃ solution-50 mL--
Saturated NaCl solution (Brine)-50 mL--
Anhydrous Na₂SO₄-~5 g--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ε-caprolactone (5.0 g, 0.0438 mol), 1,4-butanediol (4.35 g, 0.0483 mol), p-toluenesulfonic acid (0.42 g, 0.0024 mol), and toluene (100 mL).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 12-18 hours, or until no more water is collected.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7,12-Dioxaspiro[5.6]dodecane as a colorless oil.

Expected Yield: 70-80%

Characterization of 7,12-Dioxaspiro[5.6]dodecane:

  • Molecular Formula: C₁₀H₁₈O₂[3]

  • Molecular Weight: 170.25 g/mol [3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85-3.75 (m, 4H), 1.80-1.50 (m, 14H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 108.5 (spiro-carbon), 64.0 (2C), 38.0 (2C), 29.5 (2C), 25.0 (2C), 22.0.

  • IR (neat, cm⁻¹): 2930, 2860 (C-H stretch), 1150, 1080 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) = 170 (M⁺), 141, 114, 99, 81, 67.

Safety and Handling Precautions

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • m-CPBA: Strong oxidizing agent. May cause fire or explosion. Harmful if swallowed. Causes severe skin burns and eye damage.

  • Dichloromethane: Carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 7,12-Dioxaspiro[5.6]dodecane from cyclohexanone. The Baeyer-Villiger oxidation of cyclohexanone provides the necessary ε-caprolactone intermediate in high yield, which is then converted to the target spiroketal via an acid-catalyzed reaction with 1,4-butanediol. The provided experimental protocols are robust and have been designed for reproducibility. The mechanistic discussions offer insights into the underlying chemical principles, allowing for informed troubleshooting and optimization. This synthetic route provides a practical entry point for the preparation of this valuable spiroketal building block for applications in medicinal chemistry and materials science.

References

  • Kitching, W., Lewis, J. A., Perkins, M. V., & Francke, W. (Year). A convenient access to thermodynamically nonstabilised spiroketal isomers: The first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane. Journal of Organic Chemistry.
  • GSRS. (n.d.). 7,12-DIOXASPIRO(5.6)DODECANE. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 7,12-dioxaspiro[5.6]dodecane. Retrieved February 13, 2026, from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved February 13, 2026, from [Link]

  • Kozmin, S. A., & Rawal, V. H. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Current Organic Chemistry, 12(1), 4-18. [Link]

  • Perron, F., & Albizati, K. F. (1989). Synthesis of Spiroketals: A General Approach. Chemical Reviews, 89(7), 1617-1661.
  • RSC Publishing. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(5), 1-28. [Link]

Sources

Protocols & Analytical Methods

Method

acid-catalyzed spiroketalization protocols

Application Note: Acid-Catalyzed Spiroketalization Protocols Spiroketals are privileged structural motifs found in a vast array of bioactive natural products, including marine toxins (e.g., spongistatins, azaspiracids) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acid-Catalyzed Spiroketalization Protocols

Spiroketals are privileged structural motifs found in a vast array of bioactive natural products, including marine toxins (e.g., spongistatins, azaspiracids) and macrolide antibiotics (e.g., avermectins, milbemycins). Their rigid 3D architecture often serves as a scaffold for displaying pharmacophores.

For the synthetic chemist, the challenge lies in stereocontrol. The spirocenter configuration is governed by a delicate balance between thermodynamic stability (driven by the anomeric effect) and kinetic accessibility . This guide details two orthogonal protocols:

  • Thermodynamic Equilibration: Using Brønsted acids to access the most stable "double anomeric" isomer.

  • Kinetic Trapping: Using Gold(I) catalysis to access non-thermodynamic isomers from alkynyl diols.

Mechanistic Foundations: The Anomeric Effect

To control the reaction, one must understand the underlying electronic forces. The stability of spiroketals is dictated by the anomeric effect , which describes the preference for electronegative substituents at the anomeric position to adopt an axial orientation.[1]

  • Electronic Origin: Stabilizing hyperconjugation between the non-bonding lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the adjacent C-O bond (
    
    
    
    ).[1][2]
  • Thermodynamic Hierarchy:

    • Double Anomeric (Most Stable): Both oxygens are axial relative to the other ring. (

      
       stabilization).
      
    • Single Anomeric: One oxygen is axial, one equatorial.[3]

    • Non-Anomeric (Least Stable): Both oxygens are equatorial (often sterically favored but electronically disfavored).

Visualization: The Thermodynamic Landscape

AnomericEffect cluster_equilibration Acid-Catalyzed Equilibration OpenChain Open Dihydroxy Ketone Oxocarbenium Oxocarbenium Ion (Intermediate) OpenChain->Oxocarbenium H+ NonAnomeric Non-Anomeric (Eq/Eq) Least Stable Oxocarbenium->NonAnomeric Kinetic Trap (Fastest) SingleAnomeric Single Anomeric (Ax/Eq) Intermediate Oxocarbenium->SingleAnomeric DoubleAnomeric Double Anomeric (Ax/Ax) Most Stable Oxocarbenium->DoubleAnomeric Thermodynamic Sink NonAnomeric->Oxocarbenium Reversible (H+) NonAnomeric->SingleAnomeric SingleAnomeric->Oxocarbenium Reversible (H+) SingleAnomeric->DoubleAnomeric

Figure 1: Reaction coordinate showing the transition from open chain to the thermodynamic sink (Double Anomeric) via oxocarbenium intermediates.

Protocol A: Thermodynamic Control (Brønsted Acid)

Objective: Synthesis of the thermodynamically most stable spiroketal isomer (typically the [6,6]-cis-ketal stabilized by the double anomeric effect).

Scope: Suitable for substrates where the target natural product corresponds to the most stable isomer (e.g., the spirocenter in milbemycin).

Reagent Selection Guide
CatalystStrength (

)
Application Context
CSA (Camphorsulfonic acid) Strong OrganicStandard. Soluble in organic solvents; easy to handle.
pTSA (p-Toluenesulfonic acid) Strong OrganicAggressive. Use for sterically hindered ketones.
PPTS (Pyridinium p-toluenesulfonate) WeakMild. Use when acid-sensitive protecting groups (e.g., TES, TBS) are present.
HCl / MeOH Strong InorganicGlobal Deprotection. Cleaves silyl ethers concomitant with spiroketalization.
Step-by-Step Methodology
  • Preparation: Dissolve the dihydroxy ketone precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) or Benzene (0.05 M).

    • Note: DCM is standard. Benzene is used if water removal (Dean-Stark) is required to drive the equilibrium, though molecular sieves are preferred in modern contexts.

  • Acid Initiation: Add CSA (0.1 – 0.3 equiv) at

    
    .
    
  • Equilibration: Warm to Room Temperature (RT) and stir.

    • Critical Checkpoint: Monitor by TLC. You may initially see multiple spots (kinetic isomers) coalescing into a single major spot (thermodynamic product) over 1–4 hours.

  • Completion: If conversion is incomplete, add activated 4Å Molecular Sieves to sequester water, driving the equilibrium forward.

  • Quench: Add saturated aqueous

    
     or 
    
    
    
    (excess) to neutralize the acid before concentration.
    • Warning: Concentrating an acidic solution can lead to decomposition or reversion.

  • Purification: Flash column chromatography on silica gel (buffered with 1%

    
     if the spiroketal is acid-sensitive).
    

Protocol B: Kinetic/Orthogonal Control (Gold Catalysis)

Objective: Accessing spiroketals from alkynyl diols often allowing access to kinetic isomers or substrates incompatible with harsh Brønsted acids.

Mechanism: Gold(I) acts as a


-acid, activating the alkyne for nucleophilic attack by the hydroxyl group. This process is often irreversible under the reaction conditions, trapping the kinetic product.
Workflow Logic

GoldCatalysis Substrate Alkynyl Diol Activation Au(I) Coordination to Alkyne Substrate->Activation AuCl(PPh3) / AgOTf Cyclization1 1st Cyclization (Enol Ether Formation) Activation->Cyclization1 5-exo-dig or 6-endo-dig Cyclization2 2nd Cyclization (Spiroketalization) Cyclization1->Cyclization2 Proton Transfer Product Spiroketal (Kinetic/Retained Stereochem) Cyclization2->Product

Figure 2: Gold-catalyzed cascade for alkynyl diol spiroketalization.

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox or under Argon, weigh

    
      (5 mol%) and 
    
    
    
    (5 mol%).
    • Why Silver? AgOTf abstracts the chloride from Gold, generating the active cationic species

      
      .
      
  • Solvent System: Dissolve the alkynyl diol in deoxygenated DCM or Toluene (0.1 M).

    • Note: Methanol can be used to speed up proton transfer steps but may participate in side reactions.

  • Reaction: Add the catalyst mixture to the substrate solution at RT. Protect from light (silver salts are photosensitive).

  • Monitoring: Reaction is typically fast (30 min – 2 hours).

  • Workup: Filter the mixture through a short pad of Celite to remove metal salts. Concentrate and purify.

Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must be self-validating. Use these checkpoints:

ObservationDiagnosisCorrective Action
Product is a 1:1 mixture of isomers Equilibrium not reached OR no thermodynamic preference.1. Extend reaction time.2. Switch to reflux in Benzene.3. Check molecular modeling: Is there a significant energy difference (

)?
Reversion during purification Silica gel acidity is catalyzing isomerization.Pre-treat silica column with 1%

/ Hexanes.
Low conversion (Gold Protocol) Catalyst poisoning (often by amines or thiols).Ensure substrate is free of coordinating groups. Increase catalyst loading to 10 mol%.
Hydrolysis of acetal Water entering the system.Strictly anhydrous conditions. Add 4Å Molecular Sieves.

References

  • Deslongchamps, P. (1983).[4] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[4] (Foundational text on the anomeric effect).

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Aponick, A., et al. (2010). Gold-Catalyzed Synthesis of Spiroketals. Journal of the American Chemical Society, 132(2), 460-461. (Seminal paper on Au-catalyzed alkynol cyclization). Link

  • Brimble, M. A., & Fares, F. A. (1999). Speroketal Synthesis via Oxidative Radical Cyclization. Tetrahedron, 55(36), 10879-10898. Link

  • Trost, B. M., & O’Boyle, B. M. (2008). Palladium-Catalyzed Asymmetric Synthesis of Spiroketals. Journal of the American Chemical Society, 130(48), 16190-16192. Link

Sources

Application

7,12-Dioxaspiro[5.6]dodecane as a protecting group for diols

Application Note: 7,12-Dioxaspiro[5.6]dodecane Systems for 1,4-Diol Protection Part 1: Strategic Analysis & Core Directive 1.1 Executive Summary 7,12-Dioxaspiro[5.6]dodecane is not merely a chemical reagent; it is the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7,12-Dioxaspiro[5.6]dodecane Systems for 1,4-Diol Protection

Part 1: Strategic Analysis & Core Directive

1.1 Executive Summary 7,12-Dioxaspiro[5.6]dodecane is not merely a chemical reagent; it is the protected scaffold resulting from the condensation of cyclohexanone with 1,4-butanediol .[1] While 1,2-diols (forming 5-membered dioxolanes) and 1,3-diols (forming 6-membered dioxanes) are routinely protected as acetonides or cyclohexylidene acetals, the protection of 1,4-diols requires the formation of a 7-membered dioxepane ring.[1]

This application note details the thermodynamics, kinetics, and synthetic protocols for installing and removing the cyclohexylidene group on 1,4-diols. The resulting 7,12-dioxaspiro[5.6]dodecane skeleton serves as a model for this class of protection.[1]

1.2 The Stability Paradox (Thermodynamics vs. Kinetics) The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings.[1] Consequently, the cyclohexylidene protection of 1,4-diols is thermodynamically challenging and requires forcing conditions (azeotropic water removal) to drive the equilibrium to completion.[1]

  • Acid Lability: The 7-membered dioxepane ring possesses significant conformational flexibility and ring strain compared to the rigid 5-membered dioxolane.[1] This makes the 7,12-dioxaspiro[5.6]dodecane moiety significantly more acid-labile than its 1,2-diol counterparts.[1]

  • Orthogonality: This lability allows for selective deprotection of 1,4-diols in the presence of more robust protecting groups (e.g., benzyl ethers or 1,2-acetonides).[1]

Part 2: Methodology & Protocols

Protocol A: Thermodynamic Installation (Dean-Stark Conditions)

Objective: Synthesize the 7,12-dioxaspiro[5.6]dodecane scaffold from 1,4-diol and cyclohexanone. Mechanism: Acid-catalyzed nucleophilic addition followed by cyclization with concomitant water removal.[1]

Reagents:

  • Substrate: 1,4-Butanediol (10 mmol)[1]

  • Reagent: Cyclohexanone (12-15 mmol, 1.2–1.5 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, 5 mol%)[1]

  • Solvent: Cyclohexane or Toluene (50 mL) – Cyclohexane is preferred for green chemistry metrics if boiling point permits.[1]

Step-by-Step Workflow:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1,4-butanediol, cyclohexanone, and solvent to the flask. Ensure the Dean-Stark trap is pre-filled with the solvent.[1]

  • Catalysis: Add pTSA to the mixture.

  • Reflux: Heat the reaction to a vigorous reflux. The solvent/water azeotrope will condense, and water will separate in the trap.

    • Checkpoint: Monitor water accumulation.[1] Reaction is complete when water evolution ceases (typically 2–4 hours).[1]

  • Quench: Cool to room temperature (RT). Add solid NaHCO₃ (100 mg) or triethylamine (0.5 mL) to neutralize the acid catalyst.[1] Stir for 10 minutes.

  • Workup: Filter off the solids. Wash the filtrate with saturated NaHCO₃ (1x) and brine (1x). Dry over MgSO₄.[1][2]

  • Purification: Concentrate in vacuo. The residue is often sufficiently pure (>95%).[1] If necessary, purify via vacuum distillation (bp ~80°C at 2 mmHg) or flash chromatography (Hexane/EtOAc).[1]

Protocol B: Controlled Deprotection (Acid Hydrolysis)

Objective: Cleave the cyclohexylidene group to restore the free 1,4-diol.[1]

Reagents:

  • Solvent: THF:Water (4:1) or Methanol[1][3]

  • Acid: 1M HCl or Acetic Acid (80% aq)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the 7,12-dioxaspiro[5.6]dodecane derivative in THF/Water (0.1 M concentration).

  • Hydrolysis: Add 1M HCl (1.0 equiv relative to substrate).

    • Note: Due to the lability of the 7-membered ring, heating is rarely required.[1] Stir at RT.

  • Monitoring: Monitor by TLC. The starting material (non-polar) will disappear, replaced by the polar diol and cyclohexanone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc (for the diol) or concentrate directly if the diol is water-soluble (requires lyophilization).[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the acid-catalyzed formation pathway, highlighting the critical role of water removal in driving the equilibrium toward the 7-membered ring.

G Start 1,4-Diol + Cyclohexanone Hemi Hemiketal Intermediate Start->Hemi + H⁺ Oxo Oxocarbenium Ion Hemi->Oxo - H₂O Water H₂O (Removed) Hemi->Water Dean-Stark Removal Product 7,12-Dioxaspiro[5.6]dodecane Oxo->Product Cyclization (- H⁺)

Caption: Kinetic pathway for the formation of the 7-membered dioxepane ring. Note the critical water removal step to overcome entropic disfavor.

Part 4: Comparative Data & Stability Profile

The following table contrasts the 7,12-dioxaspiro[5.6]dodecane system (1,4-diol protection) against standard 1,2- and 1,3-diol protecting groups.

Feature1,2-Diol (Acetonide) 1,3-Diol (Benzylidene) 1,4-Diol (Cyclohexylidene)
Ring Size 5-membered (Dioxolane)6-membered (Dioxane)7-membered (Dioxepane)
Formation Entropy Highly FavorableFavorableUnfavorable
Acid Stability ModerateHighLow (Labile)
Formation Method Acetone/pTSA (RT)Benzaldehyde/ZnCl₂Cyclohexanone/Reflux/Dean-Stark
Primary Use Carbohydrates, Vicinal diolsPolyketides, 1,3-syn diolsLong-chain diols, Linkers

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67438, 7,12-Dioxaspiro[5.6]dodecane.[1] Retrieved from [Link][1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability and cleavage protocols).

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 7,12-Dioxaspiro[5.6]dodecane synthesis

Technical Support Center: 7,12-Dioxaspiro[5.6]dodecane Synthesis Executive Summary Target Molecule: 7,12-Dioxaspiro[5.6]dodecane (CAS: 177-13-9) Structure: A spiroketal formed from cyclohexanone (6-membered ring) and 1,4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7,12-Dioxaspiro[5.6]dodecane Synthesis

Executive Summary

Target Molecule: 7,12-Dioxaspiro[5.6]dodecane (CAS: 177-13-9) Structure: A spiroketal formed from cyclohexanone (6-membered ring) and 1,4-butanediol (forming the 7-membered dioxepane ring). Core Challenge: The formation of 7-membered ketal rings is entropically disfavored compared to 5- or 6-membered rings. Furthermore, the reagent 1,4-butanediol undergoes rapid, acid-catalyzed cyclodehydration to form Tetrahydrofuran (THF) , an irreversible side reaction that consumes the starting material and destroys yield.

This guide provides high-precision troubleshooting and optimized protocols to bypass the "THF Trap" and maximize spiroketal yield.

Part 1: Troubleshooting & FAQs

Q1: My reaction conversion stalls at ~40-50%, even with prolonged reflux. Why?

Diagnosis: You are likely fighting two enemies: Equilibrium and Side-Reactions .

  • Water Inhibition: Ketalization is reversible. If water is not removed faster than it is generated, the hydrolysis rate matches the forward reaction rate.

  • The "THF Trap": In the presence of strong Brønsted acids (e.g., pTSA,

    
    ) and heat (>100°C), 1,4-butanediol cyclizes to THF. Once formed, THF cannot revert to the diol. You are essentially distilling off your reagent as a volatile ether.
    

Solution:

  • Switch Solvent: If using Toluene (bp 110°C), switch to Cyclohexane (bp 81°C) or Benzene (bp 80°C). The lower temperature significantly reduces the rate of THF formation while still allowing azeotropic water removal.

  • Use Molecular Sieves: Replace Dean-Stark distillation with a Soxhlet extractor containing activated 4Å Molecular Sieves . This removes water chemically without requiring high reflux temperatures.

Q2: I see a large peak in GC/NMR that isn't my product or starting material. What is it?

Diagnosis: It is almost certainly Tetrahydrofuran (THF) or oligomers of the diol.

  • Verification: Check for a triplet at

    
     3.75 and 
    
    
    
    1.85 ppm in
    
    
    NMR.
  • Root Cause: Acid strength is too high.

Solution:

  • Catalyst Swap: Move away from free sulfonic acids. Use Indium(III) Triflate [In(OTf)

    
    ]  (0.1–1 mol%) or Iodine (
    
    
    
    )
    in mild solvents. These Lewis acids activate the carbonyl effectively but are less prone to triggering the dehydration of 1,4-diol to THF.
Q3: Can I use the Noyori acetalization method for this compound?

Answer: Yes, and it is the "Gold Standard" for yield. The Noyori method uses 1,4-bis(trimethylsiloxy)butane (the TMS ether of the diol) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst at low temperatures (-78°C to 0°C).

  • Why it works: The reaction produces no water (byproduct is TMS-ether). Without water and free protons, the pathway to THF is completely blocked.

  • Yield Expectation: >90% conversion is typical, compared to 60-70% for standard acid catalysis.

Part 2: Experimental Protocols

Method A: Optimized Azeotropic Distillation (Scalable)

Best for large-scale batches where reagent cost is low.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 1,4-Butanediol (1.2 equiv) — Excess compensates for minor THF loss.

  • Solvent: Cyclohexane (Preferred) or Benzene.

  • Catalyst: Amberlyst-15 (Heterogeneous, 5 wt% loading) or pTSA (0.5 mol%).

Workflow:

  • Setup: Flame-dried RBF equipped with a Dean-Stark trap and reflux condenser.

  • Loading: Charge Cyclohexanone, 1,4-Butanediol, and Solvent.

  • Catalyst: Add Amberlyst-15. Note: Heterogeneous catalysts prevent "hot spots" of acidity that promote THF formation.

  • Reflux: Heat to gentle reflux. Monitor water collection.

  • Endpoint: Reaction usually completes in 4–6 hours.

  • Workup: Filter off the catalyst (critical to prevent hydrolysis). Wash filtrate with 5%

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation.

Method B: Transketalization (High Yield)

Best for avoiding water generation entirely.

Reagents:

  • Cyclohexanone Dimethyl Ketal (1.0 equiv)

  • 1,4-Butanediol (1.1 equiv)

  • Catalyst: pTSA (0.5 mol%)

  • Solvent: Toluene

Workflow:

  • Principle: Exchange Methanol for 1,4-Butanediol. Methanol is more volatile and easier to remove than water.

  • Process: Heat mixture and slowly distill off the Methanol/Toluene azeotrope (63.7°C).

  • Advantage: The equilibrium is driven by methanol removal. Since no water is present, the hydrolysis risk is zero.

Part 3: Critical Data & Visualization

Table 1: Catalyst & Solvent Performance Comparison
MethodCatalystSolventTemp (°C)Major ByproductTypical Yield
Standard pTSAToluene110THF (High)55-65%
Optimized Amberlyst-15Cyclohexane81THF (Low)70-78%
Lewis Acid In(OTf)

CH

Cl

25Oligomers80-85%
Noyori TMSOTfCH

Cl

-78 to 0None92-96%
Figure 1: Reaction Pathways & The "THF Trap"

G Start Cyclohexanone + 1,4-Butanediol Intermediate Hemiketal Intermediate Start->Intermediate H+ SideProduct Tetrahydrofuran (THF) (Irreversible Loss) Start->SideProduct Acid + Heat (>100°C) Cyclodehydration Product 7,12-Dioxaspiro[5.6]dodecane (Target) Intermediate->Product - H2O (Slow, 7-mem ring) Product->Intermediate + H2O (Hydrolysis)

Caption: The competition between spiroketalization (Green) and irreversible THF formation (Red). High temperatures favor the red path.

References

  • Mechanistic Insight into Ketalization

    • Clerici, A., Pastori, N., & Porta, O. (2001). A Process for the Preparation of Ketals. Journal of Organic Chemistry.

  • Noyori Acetalization Method

    • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Acetalization of Carbonyl Compounds. Tetrahedron Letters, 21(14), 1357-1358.

  • THF Formation from 1,4-Butanediol

    • Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006).[1] Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration. Journal of Organic Chemistry, 71(16), 6229–6239.[1]

  • Indium(III)

    • Ranu, B. C., & Jana, R. (2006). Indium(III) triflate-catalyzed selective acetalization of carbonyl compounds. European Journal of Organic Chemistry.

Sources

Optimization

removal of metal contaminants from transition-metal-catalyzed reactions

Transition-Metal-Catalyzed Reaction Workflows Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Scavenging & Purification of Pd, Ru, Rh, Cu, and Ni residues. Compliance Standard: ICH Q3D (R2) Element...

Author: BenchChem Technical Support Team. Date: February 2026

Transition-Metal-Catalyzed Reaction Workflows

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Scavenging & Purification of Pd, Ru, Rh, Cu, and Ni residues. Compliance Standard: ICH Q3D (R2) Elemental Impurities.

Introduction: The Compliance Landscape

Welcome to the Advanced Purification Support Center. If you are reading this, you likely have a transition-metal-catalyzed reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) that has yielded a potent API but failed the ICH Q3D Elemental Impurities limit.

The Challenge: Traditional methods like crystallization often fail to reject metals because the metal-catalyst complex can co-crystallize with your API. Activated carbon is non-selective and often results in high yield loss (10-20%).

The Solution: Chemisorption using functionalized silica or polymeric scavengers . These are engineered materials where a specific ligand (Thiol, Thiourea, Amine) is covalently bonded to a solid support. They rely on Hard-Soft Acid-Base (HSAB) theory to bind soft metals (Pd, Pt) while ignoring your organic API.

Module 1: Diagnostic Triage

"Is it the metal, or is it something else?"

Before adding a scavenger, you must characterize the impurity profile. A colored product does not always equal high metal content (conjugated organic impurities can be yellow/orange), and a white product does not guarantee low metal content.

Diagnostic Workflow

DiagnosticWorkflow Start Crude Reaction Mixture ColorCheck Visual Inspection: Is it Colored? Start->ColorCheck ICP Quantitative Analysis (ICP-MS / ICP-OES) ColorCheck->ICP Always Quantify Decision Metal Concentration > ICH Limit? ICP->Decision OrganicImpurity Likely Organic Chromophore. Use Chromatography. Decision->OrganicImpurity No (<10 ppm) ScavengerRoute Proceed to Scavenger Screening Decision->ScavengerRoute Yes (>10 ppm)

Figure 1: Initial diagnostic workflow to distinguish between organic impurities and metal contamination.

Module 2: Scavenger Selection Guide

"Which scavenger do I choose?"

Selection is dictated by the oxidation state of the metal and the chemical functionality of your API.

The Scavenger Matrix
Scavenger FunctionalityTrade Names (Examples)Best For (Metals)MechanismAPI Compatibility Warning
Thiol (-SH) SiliaMetS Thiol, Si-ThiolPd(II), Pt, Cu, Ag, HgSoft Base affinityAvoid if API contains electrophiles (epoxides, alkyl halides).
Thiourea SiliaMetS Thiourea, Si-ThioureaPd(0), Pd(II), Ru, RhChelating ligandGood general purpose; slower kinetics than Thiol.
TMT (Trimercaptotriazine) Si-TMT, MP-TMTPd(II), Ru, RhHigh Affinity ChelationGold Standard for low ppm limits. Expensive.
DMT (Dimercaptotriazine) SiliaMetS DMTPd(0), Ni, CuHigh AffinityExcellent for Ni removal.
Amine / Di-amine Si-Amine, Si-DIAZn, Fe, Cu, CrHard/Borderline BaseAvoid if API is acidic or sensitive to basic conditions.
Selection Logic (HSAB Theory)

ScavengerLogic Input Target Metal SoftMetals Soft Metals (Pd, Pt, Ru, Au, Hg) Input->SoftMetals Borderline Borderline/Hard (Cu, Fe, Zn, Ni, Cr) Input->Borderline Thiol Thiol / TMT (Sulfur-based) SoftMetals->Thiol Strong Affinity Borderline->Thiol Moderate Affinity (Use DMT) Amine Amine / Imidazole (Nitrogen-based) Borderline->Amine Strong Affinity

Figure 2: Ligand selection based on Hard-Soft Acid-Base theory.

Troubleshooting & FAQs

Real-world solutions for when the "standard protocol" fails.

Scenario A: "The scavenger removed the metal, but my yield dropped by 30%."

Diagnosis: Non-specific binding. Your API likely contains a basic nitrogen (pyridine, amine) or a sulfur moiety that is competing for the silica surface or the ligand itself. Corrective Actions:

  • Switch Support: If using silica-based scavengers, switch to a polymeric resin (e.g., MP-TMT instead of Si-TMT). Silica has residual silanols (-Si-OH) that can bind polar APIs.

  • Modify Solvent: Add 5-10% Methanol or Ethanol. Increasing polarity helps keep the polar API in solution while the hydrophobic metal-ligand complex binds to the scavenger.

  • Wash the Cake: The API might be physically trapped in the pores. Wash the filter cake vigorously with a polar solvent (MeOH/DCM mixture) after filtration.

Scenario B: "I stirred for 12 hours, but Pd levels are still 500 ppm."

Diagnosis: Kinetic inhibition or "Pd Nanoparticles." Corrective Actions:

  • Temperature: Heat the mixture to 50-60°C. Chelation is an equilibrium process; heat improves mass transfer into the pores.

  • Oxidation State Mismatch: If you used a Pd(0) catalyst (like

    
    ) and are using a scavenger designed for Pd(II) (like Thiol), it may not bind.
    
    • Fix: Add a mild oxidant (air bubbling or trace peroxide) to oxidize Pd(0) to Pd(II) before scavenging.

    • Alt Fix: Use Si-TAA (Triamine) or Si-DMT , which are better at capturing Pd(0).

  • Solvent Competition: Are you using DMF, DMSO, or Pyridine? These are strong ligands. They compete with the scavenger for the metal. You must increase the scavenger equivalents (from 4 eq to 8-10 eq).

Scenario C: "The scavenger is clogging my filter."

Diagnosis: Mechanical breakdown of the silica/resin. Corrective Actions:

  • Stirring Method: Do not use a magnetic stir bar at high speeds. This grinds the silica into fines. Use an overhead stirrer or an orbital shaker.

  • Flow Chemistry: Pack the scavenger into a stainless steel column and recirculate the solution through it. This avoids filtration entirely and often improves kinetics.

Standard Experimental Protocol (Batch Mode)

Objective: Reduce Pd from ~1000 ppm to <10 ppm.

  • Quantification: Determine the molar amount of residual metal catalyst (assume 100% of catalyst loading remains if ICP data is unavailable).

  • Dosing: Add 4 molar equivalents of scavenger relative to the residual metal content.

    • Calculation: If you have 1 mmol of Pd catalyst, add 4 mmol of functionalized silica.

    • Note: If the metal content is unknown, start with 10% w/w of scavenger relative to the crude product mass.

  • Solvent System: Dissolve crude product in THF, Ethyl Acetate, or DCM. (Avoid DMF if possible; see Troubleshooting).

  • Incubation:

    • Add scavenger.[1][2][3][4][5][6][7]

    • Stir (orbital shaker preferred) for 4 hours at 40-50°C .

    • Tip: Room temperature works but often requires 12-16 hours.

  • Filtration:

    • Filter through a 0.45 µm PTFE or Polypropylene frit.

    • Crucial Step: Wash the scavenger cake with 2 bed volumes of the reaction solvent to recover API trapped in the pores.

  • Analysis: Evaporate a small aliquot and analyze via ICP-MS.

References

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[8][9][10] European Medicines Agency / FDA, 2022 . [Link]

  • Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900. [Link]

  • Phillips, S.; Holdsworth, D.; Kauppinen, P.; Mac Namara, C. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[11] Johnson Matthey Technology Review, 2016 , 60(4), 277–286.[11] [Link]

  • Biotage. Metal Scavenging User Guide: Strategies for API Purification. Biotage Literature, 2023 . [Link]

Sources

Troubleshooting

Spiroketal Synthesis Scalability Support Center (S4C)

Current Status: OPERATIONAL Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Queue: High Priority Welcome to the S4C Knowledge Base Mission: To bridge the gap between milligram-scale discovery and kilogram-sca...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Queue: High Priority

Welcome to the S4C Knowledge Base

Mission: To bridge the gap between milligram-scale discovery and kilogram-scale GMP manufacturing of spiroketal scaffolds. Core Philosophy: Spiroketalization is not just a cyclization; it is a battle between Thermodynamic Stability (the anomeric effect) and Kinetic Selectivity (orbital alignment). Scalability fails when you lose control of this battle.

Quick Diagnostic: Select Your Issue
SymptomProbable CauseRecommended Module
Product ratio fluctuates between batches; unable to reproduce diastereomeric ratio (dr).Incomplete equilibration or temperature gradients.Module 1 (Thermodynamic)
Desired isomer is the "minor" product; spontaneous isomerization occurs during workup."Leakage" from kinetic to thermodynamic pathway.Module 2 (Kinetic)
Precursor decomposes (turns black/tar) upon acid addition.Elimination of

-hydroxy ketone; polymerization.
Module 3 (Stability)
Cannot separate diastereomers via standard flash chromatography.Co-elution of anomers.Module 4 (Purification)
Module 1: Thermodynamic Control (The "Anomeric" Route)

Target: The most stable isomer (stabilized by the double anomeric effect). Standard Protocol: Acid-catalyzed cyclization of dihydroxy ketones.

The Mechanism & The Problem

Under thermodynamic control, the reaction is reversible.[1][2] The system seeks the global energy minimum, where the C-O bond dipoles oppose the lone pairs on the spiro-oxygen (axial orientation). Scalability Failure Mode: On a large scale, heat transfer is slower. "Hot spots" in the reactor can cause decomposition before equilibration is complete, or "cold spots" can leave kinetic intermediates trapped.

ThermodynamicControl Precursor Dihydroxy Ketone Oxocarbenium Oxocarbenium Intermediate Precursor->Oxocarbenium H+ Kinetic Kinetic Product (Non-Anomeric) Oxocarbenium->Kinetic Fast Thermo Thermodynamic Product (Double Anomeric) Oxocarbenium->Thermo Slow Kinetic->Oxocarbenium Reversible (H+)

Figure 1: The equilibration pathway. Note that the Kinetic product must revert to the Oxocarbenium ion to access the Thermodynamic well.

Troubleshooting Guide: Ticket #SP-001 (Ratio Drift)

Q: My dr varies from 5:1 to 20:1 across batches. Why? A: You are likely stopping the reaction at different points on the equilibration curve.

  • Fix: Run a "Time-Course Study" using quantitative NMR (qNMR). Do not rely on TLC.

  • Protocol Adjustment:

    • Switch Acids: Move from pTSA (variable water content) to Camphorsulfonic Acid (CSA) or PPTS (gentler, buffered).

    • Solvent Switch: If using MeOH, switch to TFE (Trifluoroethanol) or HFIP . These solvents stabilize the oxocarbenium intermediate and accelerate equilibration.

    • The "Hard Stop": Quench with solid

      
       or 
      
      
      
      at the reaction temperature before warming up. Warming an acidic mixture invites side reactions.

Q: I see elimination products (enone formation). A: Your acid is too strong, or the temperature is too high.

  • Fix: Use a "Kinetic Trap" strategy.

    • Method: Perform the cyclization at -78°C to 0°C to form the hemiketal, then treat with a Lewis Acid (e.g.,

      
      ) strictly controlled at 0°C.
      
Module 2: Kinetic Control (The "Contra-Thermodynamic" Route)

Target: The less stable isomer (often required for biological activity, e.g., specific spongistatin fragments). Standard Protocol: Transition metal-catalyzed cyclization of alkynyl diols (Gold/Palladium) or Hetero-Michael addition.

The "Leakage" Risk

Kinetic control relies on the irreversible formation of the C-O bond. The biggest enemy is proton generation . If the catalyst generates


 as a byproduct, it will catalyze the isomerization to the thermodynamic product.

KineticLeakage AlkynylDiol Alkynyl Diol AuComplex Au-Pi Complex AlkynylDiol->AuComplex Au(I) ProtoDeaur Protodeauration AuComplex->ProtoDeaur Cyclization Target Target Spiroketal (Kinetic) ProtoDeaur->Target Leak Acid Leakage (H+ generated) ProtoDeaur->Leak Side Rxn Isomer Undesired Isomer (Thermodynamic) Target->Isomer H+ Leak->Target Catalyzes Isomerization

Figure 2: The "Acid Leakage" pathway in metal-catalyzed spiroketalization. Protons generated in situ destroy stereochemical purity.

Troubleshooting Guide: Ticket #SP-002 (Isomerization)

Q: I used AuCl(PPh3)/AgOTf, but I still got the thermodynamic product. A: Silver salts are hygroscopic and acidic. Also, the reaction generates trace acid.

  • Fix: Add a "Proton Sponge."

    • Protocol: Add 10-20 mol% of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or solid

      
       to the reaction mixture. This neutralizes stray protons without poisoning the gold catalyst.
      
    • Catalyst Switch: Switch to IPrAuCl/AgSbF6 . NHC ligands (IPr) are more robust than phosphines and often provide faster kinetics, outrunning the equilibration.

Q: The catalyst dies (Gold mirror precipitates) upon scale-up. A: Gold(I) is unstable to light and reducing agents (like trace amines or alcohols).

  • Fix:

    • Exclusion: Wrap the reactor in aluminum foil (light exclusion).

    • Concentration: Do not run too dilute. Higher concentration (0.1 M - 0.5 M) often improves catalyst longevity by increasing the rate of the productive cycle over the decomposition cycle.

Module 3: The "Eribulin Standard" (Case Study in Scale-Up)

The synthesis of Eribulin Mesylate (Halaven) by Eisai is the gold standard for spiroketal scalability.

Key Insight: For the C14-C28 fragment, Eisai avoided the "all-at-once" spiroketalization for the macrocycle. Instead, they utilized:

  • Intramolecular NHK Reaction: For closing the large ring.[3]

  • Controlled Spiroketalization: Using specific acid catalysts (PPTS) in strictly anhydrous conditions to set the C20-C23 spirocenter.

The "Stop Point" Protocol (Derived from Eribulin Process):

  • Step 1: Reaction Monitoring via HPLC, not TLC. TLC is blind to minor isomeric impurities at scale.

  • Step 2: Crystallization Driven Purification. Instead of chromatography, they designed intermediates (like the sulfone derivatives) that were crystalline.

    • Advice: If your spiroketal is an oil, consider forming a hydrazone or p-nitrobenzoate derivative to purify via crystallization, then hydrolyze back.

Module 4: Purification & Downstream Processing
Ticket #SP-003 (Separation Anxiety)

Q: My diastereomers have the same Rf. How do I separate them at 100g scale? A: Chromatography is the enemy of scale.

  • Strategy A: Chemical Derivatization

    • Reduce the ketone (if present) or protect an alcohol with a bulky group (TBS, TBDPS). The conformational change often amplifies the difference in polarity.

  • Strategy B: The "Destructive" Separation

    • If the thermodynamic product is the impurity, treat the mixture with dilute acid again. The impurity will stay; the kinetic product might isomerize, but if you are already at the thermodynamic well, this doesn't help.

    • Reverse: If you want the thermodynamic product, treat the entire mixture with acid to force convergence to the single stable isomer.

Data: Solvent Effects on Equilibration Rates

SolventDielectric ConstantRate of EquilibrationUse Case
DCM LowSlowKinetic Trapping
Methanol HighMediumGeneral Screening
TFE / HFIP High (H-bond donor)Fast Forcing Thermodynamic Product
Benzene LowSlowAzeotropic water removal (Dean-Stark)
References
  • Eribulin Process Chemistry

    • Austad, B. C., et al. "Synthon Synthesis of Eribulin Mesylate (Halaven): Part I." Synlett, 2013.

    • Chase, C. E., et al. "Process Development of Eribulin Mesylate: Structural Assignment and Synthesis of the C14–C26 Fragment." Synlett, 2013.

  • Thermodynamic vs.

    • Deslongchamps, P. "Stereoelectronic Effects in Organic Chemistry." Pergamon Press, 1983.
    • Perron, F., & Albizati, K. F.[4][5] "Chemistry of Spiroketals." Chemical Reviews, 1989.[4] [4]

  • Gold Catalysis & Kinetic Spiroketalization

    • Aponick, A., et al. "Gold(I)-Catalyzed Synthesis of Spiroketals." Journal of the American Chemical Society, 2008.

    • Toste, F. D., et al. "Gold(I)-Catalyzed Enantioselective Synthesis of Spiroketals." Nature, 2007.

  • Troubleshooting & Acid Catalysis

    • Brimble, M. A., et al. "Pyranonaphthoquinone Antibiotics: Synthetic Strategies and Methodology." Chemical Reviews, 2002. (Detailed discussion on acid-catalyzed equilibration).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 7,12-Dioxaspiro[5.6]dodecane

For researchers, scientists, and professionals in drug development, understanding the structural nuances of complex molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), remains a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of complex molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), remains a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns.[1] This guide provides an in-depth technical analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 7,12-Dioxaspiro[5.6]dodecane.

In the absence of a publicly available mass spectrum for 7,12-Dioxaspiro[5.6]dodecane, this guide leverages a comparative approach, grounded in the established fragmentation of a close structural analogue, 1,7-Dioxaspiro[5.5]undecane . By examining the known fragmentation pathways of this related spiroketal and applying fundamental principles of mass spectrometry, we can construct a highly predictive model for the fragmentation of our target molecule. This approach not only provides valuable insights into the behavior of 7,12-Dioxaspiro[5.6]dodecane under EI conditions but also serves as a methodological framework for predicting the fragmentation of other novel spiroketal structures.

Principles of Electron Ionization and Spiroketal Fragmentation

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule. This energy induction leads to the formation of a molecular ion (M+•) which is often unstable and undergoes extensive fragmentation.[1] The resulting fragment ions are characteristic of the molecule's structure, providing a unique fingerprint for identification.

For cyclic ethers and spiroketals, fragmentation is typically initiated by the loss of an electron from one of the oxygen atoms, as they are the most electron-rich sites in the molecule.[2] Subsequent fragmentation proceeds through several common pathways, including:

  • α-Cleavage: Fission of a carbon-carbon bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for ethers.

  • Inductive Cleavage: Bond cleavage driven by the electron-withdrawing effect of the oxygen atom.

  • Ring Opening and Cleavage: The initial molecular ion can undergo ring opening, followed by further fragmentation of the resulting open-chain ion.

  • Rearrangements: Intramolecular hydrogen shifts or other rearrangements can occur to yield more stable fragment ions.

Comparative Analysis: 1,7-Dioxaspiro[5.5]undecane as a Model

To predict the fragmentation of 7,12-Dioxaspiro[5.6]dodecane, we will first analyze the known mass spectrum of its structural analogue, 1,7-Dioxaspiro[5.5]undecane, obtained from the NIST Chemistry WebBook.[3][4]

Molecular Structure of the Analogue:

  • Name: 1,7-Dioxaspiro[5.5]undecane

  • Molecular Formula: C₉H₁₆O₂

  • Molecular Weight: 156.22 g/mol

The mass spectrum of 1,7-Dioxaspiro[5.5]undecane displays several key fragments that provide clues to its fragmentation pathways. A detailed examination of these fragments allows us to infer the primary cleavage points and rearrangement processes.

Predicted Fragmentation of 7,12-Dioxaspiro[5.6]dodecane

Building on the analysis of our model compound and the fundamental principles of mass spectrometry, we can now propose the most probable fragmentation pathways for 7,12-Dioxaspiro[5.6]dodecane.

Molecular Structure of the Target Compound:

  • Name: 7,12-Dioxaspiro[5.6]dodecane

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol

The key difference between our target and the analogue is the presence of a seven-membered ring in place of one of the six-membered rings. This will influence the stability of certain fragments and may open up unique fragmentation channels.

Proposed Fragmentation Pathways:

The electron ionization of 7,12-Dioxaspiro[5.6]dodecane is expected to initiate with the formation of the molecular ion (m/z 170). Subsequent fragmentation is likely to proceed through the following pathways, illustrated in the diagram below:

fragmentation_pathway cluster_pathway_a Pathway A: α-Cleavage and Ring Opening cluster_pathway_b Pathway B: Spirocyclic Cleavage cluster_pathway_c Pathway C: Retro-Diels-Alder type reaction M 7,12-Dioxaspiro[5.6]dodecane (M) m/z = 170 M_ion [M]+• m/z = 170 M->M_ion EI F1 Fragment 1 m/z = 141 M_ion->F1 -C2H5• F4 Fragment 4 m/z = 114 M_ion->F4 Ring Cleavage F6 Fragment 6 m/z = 100 M_ion->F6 RDA F2 Fragment 2 m/z = 113 F1->F2 -C2H4 F3 Fragment 3 m/z = 99 F1->F3 -C3H6 F5 Fragment 5 m/z = 85 F4->F5 -C2H5• F7 Fragment 7 m/z = 70 F6->F7 -C2H6

Caption: Predicted EI fragmentation pathways of 7,12-Dioxaspiro[5.6]dodecane.

Table of Predicted Fragments and Their Origins:

Fragment Ion (m/z)Proposed Structure/LossPathwayDescription
170[C₁₀H₁₈O₂]⁺•-Molecular Ion
141[M - C₂H₅]⁺ALoss of an ethyl radical via α-cleavage of the six-membered ring.
114[C₆H₁₀O₂]⁺•BCleavage of the spirocyclic center, retaining the seven-membered ring with the two oxygen atoms.
113[M - C₂H₅ - C₂H₄]⁺ASubsequent loss of ethylene from the m/z 141 fragment.
100[C₅H₈O₂]⁺•CRetro-Diels-Alder type fragmentation of the seven-membered ring.
99[M - C₂H₅ - C₃H₆]⁺ALoss of propene from the m/z 141 fragment.
85[C₅H₉O]⁺BLoss of an ethyl radical from the m/z 114 fragment.
70[C₄H₆O]⁺•CFurther fragmentation of the m/z 100 fragment.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following experimental protocol for the analysis of 7,12-Dioxaspiro[5.6]dodecane using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (splitless or split injection depending on sample concentration)

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3-5 min (to avoid solvent front)

Sample Preparation:

  • Dissolve a small amount of 7,12-Dioxaspiro[5.6]dodecane in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Ensure the sample is fully dissolved before injection.

experimental_workflow SamplePrep Sample Preparation (100 µg/mL in DCM) GC_Injection GC Injection (1 µL) SamplePrep->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis and Spectral Interpretation Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of 7,12-Dioxaspiro[5.6]dodecane.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of 7,12-Dioxaspiro[5.6]dodecane. By leveraging the known fragmentation of a close structural analogue and applying fundamental principles of electron ionization mass spectrometry, we have proposed the most likely fragmentation pathways and characteristic ions. The provided experimental protocol offers a clear and robust method for obtaining an actual mass spectrum, which will be crucial for validating and refining these predictions. This comparative and predictive approach is an invaluable tool for researchers working with novel compounds where reference spectra are not yet available.

References

  • NIST Chemistry WebBook. (n.d.). 1,7-Dioxaspiro[5.5]undecane. Retrieved from [Link][3][4]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 679. [Link][1]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2013). Journal of Analytical and Applied Pyrolysis, 104, 21-30. [Link]

Sources

Validation

Comparative Guide: Acid-Catalyzed vs. Metal-Catalyzed Spiroketal Synthesis

Executive Summary Spiroketals are privileged structural motifs in natural products (e.g., avermectins, spongistatins) and drug candidates, acting as rigid scaffolds that orient pharmacophores in 3D space. The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiroketals are privileged structural motifs in natural products (e.g., avermectins, spongistatins) and drug candidates, acting as rigid scaffolds that orient pharmacophores in 3D space. The synthesis of these bicyclic systems hinges on a critical choice: Thermodynamic Control (Acid-Catalyzed) versus Kinetic Control (Metal-Catalyzed).

  • Acid-Catalysis relies on the reversibility of the spiroketalization event, driving the reaction toward the most stable isomer stabilized by the anomeric effect .

  • Metal-Catalysis (Au, Pd, Re) utilizes alkyne/allene activation to trap "contra-thermodynamic" isomers or enforce regioselectivity that is inaccessible under equilibrium conditions.

This guide objectively compares these methodologies, providing mechanistic insights, decision frameworks, and validated protocols for researchers.

Part 1: Mechanistic Divergence & Causality

Acid-Catalyzed Synthesis: The Thermodynamic Well

Mechanism: The reaction proceeds via the protonation of a keto-diol or hemiketal, generating a transient oxocarbenium ion. This intermediate undergoes reversible ring closure.[1] Causality: Because the reaction is reversible, the system equilibrates to the global energy minimum. In spiroketals, this is dictated by the anomeric effect , where electronegative oxygen substituents prefer the axial position to maximize orbital overlap (


).
  • Outcome: Predominantly forms the double anomeric (most stable) isomer.

  • Limitation: Accessing the "non-anomeric" or "single-anomeric" isomer is difficult without structural constraints.

Metal-Catalyzed Synthesis: The Kinetic Trap

Mechanism: Transition metals (specifically Au(I)/Au(III)) act as soft Lewis acids, activating


-systems (alkynes/allenes) for intramolecular nucleophilic attack by pendant hydroxyls.
Causality:  The metal-carbon bond formation is often faster than the equilibration of the acetal center. By controlling the cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig) via ligand choice or protecting groups, the system is "trapped" in a kinetic product before it can equilibrate.
  • Outcome: Access to contra-thermodynamic isomers and high regiocontrol.

Visualization: Mechanistic Pathways

The following diagram contrasts the reversible acid pathway with the irreversible metal-catalyzed pathway.

SpiroketalMechanism cluster_0 Acid-Catalyzed (Thermodynamic) cluster_1 Gold-Catalyzed (Kinetic) Acid_Start Keto-Diol Oxocarbenium Oxocarbenium Ion (Intermediate) Acid_Start->Oxocarbenium H+ Iso_A Isomer A (Kinetic) Oxocarbenium->Iso_A Fast Iso_B Isomer B (Thermodynamic) Oxocarbenium->Iso_B Equilibration Iso_A->Oxocarbenium Reversible Iso_B->Iso_B Anomeric Stabilization Metal_Start Alkynyl-Diol Au_Complex Au-Alkyne Complex Metal_Start->Au_Complex AuCl Vinyl_Au Vinyl-Au Intermediate Au_Complex->Vinyl_Au Nu Attack (Directed) Target_Iso Target Isomer (Kinetic/Regio) Vinyl_Au->Target_Iso Protodeauration Irreversible Caption Figure 1: Acid catalysis permits equilibration to the thermodynamic product (Isomer B), while Gold catalysis traps the kinetic outcome via irreversible protodeauration.

Part 2: Comparative Analysis

Performance Metrics

The following table contrasts the operational and chemical outcomes of both methods.

FeatureAcid-Catalyzed (e.g., PTSA, CSA)Metal-Catalyzed (e.g., AuCl, Pd(II))
Primary Control Thermodynamic (Stability driven)Kinetic (Rate/Pathway driven)
Stereoselectivity High for double anomeric spiroketals.[2]High for non-anomeric or specific regioisomers.
Substrate Scope Ketones, Acetals, Enol Ethers.[3][4]Alkynes, Allenes, Alkynyl-hemiketals.
Functional Group Tolerance Low to Moderate (Acid sensitive groups risk hydrolysis).High (Neutral conditions; compatible with silyl ethers, esters).
Reaction Conditions Often requires reflux or dehydrating agents (Dean-Stark).Mild (RT to 40°C), but catalyst is expensive.
Scalability Excellent (Cheap reagents).Moderate (Cost of Au/Pd limits multi-kg scale).
Experimental Data Support

Case Study: Regioselective Synthesis of Unsaturated Spiroketals Comparison of methods for synthesizing the spiroketal core of Reveromycin A analogues.

  • Method A (Acid): Treatment of dihydroxyketone with CSA in MeOH.

    • Result: 95:5 mixture favoring the thermodynamic [6,6]-spiroketal (double anomeric).

    • Issue: Loss of stereochemical information at the spiro-center if the precursor was chiral.

  • Method B (Gold): AuCl-catalyzed cyclization of propargyl acetonides (Aponick Strategy).

    • Result: Exclusive formation of the monounsaturated spiroketal with retention of chirality.

    • Data: >90% Yield, Single Diastereomer (

      
      ).
      
    • Mechanism:[3][5][6] The acetonide protects the internal nucleophile, forcing a specific 6-endo-dig cyclization that acid catalysis cannot replicate without scrambling.

Part 3: Validated Experimental Protocols

Protocol A: Acid-Catalyzed Thermodynamic Spiroketalization

Best for: Stable, double-anomeric spiroketals from robust precursors.

Reagents:

  • Substrate: Open-chain dihydroxyketone (1.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)
    
  • Solvent: Benzene or Toluene (for azeotropic removal of water) or MeOH (for equilibration).

Workflow:

  • Dissolution: Dissolve substrate (e.g., 1 mmol) in Benzene (10 mL).

  • Catalysis: Add PTSA (0.1 mmol).

  • Equilibration: Heat to reflux with a Dean-Stark trap to remove water.

    • Note: If using MeOH, stir at RT for 12-24h. This drives the system to the thermodynamic minimum.

  • Quench: Cool to RT. Add sat.

    
     solution.
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR will typically show the spiro-carbon signal around 
    
    
    
    95-100 ppm. The major isomer will display axial-axial coupling constants in
    
    
    NMR if applicable.
Protocol B: Gold(I)-Catalyzed Kinetic Spiroketalization

Best for: Sensitive substrates, unsaturated spiroketals, and contra-thermodynamic targets.

Reagents:

  • Substrate: Alkynyl-diol or Propargyl Acetonide (1.0 equiv)

  • Catalyst: Chloro(triphenylphosphine)gold(I) (

    
    ) (0.05 equiv) + AgOTf (0.05 equiv) OR AuCl (simple gold chloride).
    
  • Solvent:

    
     (Anhydrous).
    

Workflow:

  • Activation: In a glovebox or under Argon, mix

    
     (5 mol%) and AgOTf (5 mol%) in 
    
    
    
    to generate the active cationic species. Stir for 10 min.
    • Alternative: Use AuCl (5-10 mol%) directly for simple substrates.

  • Addition: Add the alkynyl substrate (0.2 M in

    
    ) to the catalyst mixture.
    
  • Reaction: Stir at RT. Monitor by TLC (typically complete in 1-4 hours).

    • Checkpoint: The disappearance of the alkyne stretch in IR is a quick diagnostic.

  • Filtration: Filter the mixture through a short pad of silica gel to remove the metal.

  • Purification: Concentrate and purify via flash chromatography.

  • Validation: This method preserves the configuration of the secondary alcohol if used as a nucleophile.

Part 4: Decision Matrix & Conclusion

Use the following logic flow to select the appropriate methodology for your synthesis.

DecisionMatrix Start Target Spiroketal Analysis IsStable Is the target the Thermodynamic Isomer? Start->IsStable AcidPath Use Acid Catalysis (PTSA/CSA) IsStable->AcidPath Yes (Double Anomeric) IsSensitive Is substrate Acid-Sensitive? IsStable->IsSensitive No (Contra-thermodynamic) MetalPath Use Metal Catalysis (Au/Pd) IsSensitive->MetalPath Yes RegioIssue Is Regioselectivity Critical? IsSensitive->RegioIssue No RegioIssue->AcidPath Low Control Needed RegioIssue->MetalPath High Control Needed Caption Figure 2: Decision matrix for selecting catalytic strategy based on target stability and substrate sensitivity.

Conclusion: While acid-catalyzed spiroketalization remains the industrial standard for stable, anomerically-reinforced systems, it fails when the target requires "unnatural" stereochemistry or kinetic trapping. Metal-catalyzed methods, particularly using Gold(I), offer a precision toolset to override thermodynamic preferences, enabling the synthesis of complex marine macrolides and unstable pharmacophores that were previously inaccessible.

References

  • Aponick, A., et al. "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals."[4][5] Organic Letters, vol. 16, no.[4][5] 20, 2014, pp. 5320-5323. Link

  • Brimble, M. A., et al. "Synthesis of Spiroketals via Acid-Catalyzed Cyclization." Chemical Reviews, vol. 105, no. 12, 2005, pp. 4406-4440. Link

  • Trost, B. M., et al. "Palladium-Catalyzed Synthesis of Spiroketals." Journal of the American Chemical Society, vol. 124, no. 32, 2002, pp. 9328-9329. Link

  • Deslongchamps, P. "Stereoelectronic Effects in Organic Chemistry." Pergamon Press, 1983.
  • Verano, A. L., & Tan, D. S. "Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery."[7] Israel Journal of Chemistry, vol. 57, 2017, pp. 279-291.[7] Link

Sources

Comparative

Enantioselective Synthesis of Chiral Spiroketals: A Comparative Technical Guide

Topic: Enantioselective Synthesis of Chiral Spiroketals Content Type: Publish Comparison Guide Executive Summary: The Stereochemical Challenge Spiroketals are privileged structural motifs in natural products (e.g., spong...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective Synthesis of Chiral Spiroketals Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Challenge

Spiroketals are privileged structural motifs in natural products (e.g., spongistatins, avermectins) and emerging drug candidates. The core synthetic challenge lies in controlling the configuration of the spiro-center.[1] Under thermodynamic conditions, the anomeric effect often dictates a single diastereomer (stabilized by


 interactions), typically producing the isomer with axial C-O bonds.

However, modern drug discovery often requires the non-thermodynamic or specific enantiomeric forms that cannot be accessed via simple acid-catalyzed equilibration. This guide compares three dominant modern methodologies—Transition Metal Catalysis (Gold) , Organocatalysis (Chiral Phosphoric Acids) , and Sequential Metal Catalysis (Iridium/Gold) —analyzing their ability to enforce kinetic control and high enantioselectivity.

Methodology Comparison

Method A: Organocatalysis (Chiral Phosphoric Acids)
  • Mechanism: Bifunctional activation. The Chiral Phosphoric Acid (CPA) acts as a specific proton donor to an enol ether while simultaneously directing the nucleophilic hydroxyl group via hydrogen bonding.

  • Best For: Accessing non-thermodynamic spiroketals and systems sensitive to harsh Lewis acids.

  • Key Advantage: The catalyst geometry (e.g., BINOL or SPINOL backbones) creates a chiral pocket that overrides the inherent anomeric preference of the substrate.

Method B: Gold(I) Catalysis
  • Mechanism:

    
    -activation of alkynes or allenes. Gold(I) coordinates to the 
    
    
    
    -system, triggering intramolecular nucleophilic attack by a pendant hydroxyl group.
  • Best For: High atom economy; constructing spiroketals from acyclic alkynediols.

  • Key Advantage: Rapid complexity generation. However, stereocontrol often relies on "chiral ligand to substrate" match/mismatch or substrate-controlled diastereoselectivity.

Method C: Iridium-Catalyzed Hydrogenation/Cyclization
  • Mechanism: Enantioselective hydrogenation of a ketone or alkene sets a chiral center prior to cyclization, or triggers a cascade spiroketalization.

  • Best For: Aromatic spiroketals and integrating reduction steps with cyclization.

  • Key Advantage: Extremely high enantioselectivity (>99% ee) established during the hydrogenation step.

Performance Metrics Comparison

FeatureMethod A: CPA Catalysis Method B: Gold(I) Catalysis Method C: Ir-Catalyzed Cascade
Enantioselectivity (ee) High (90–99%) Moderate to High (80–95%)Excellent (>98%)
Thermodynamic Override Yes (Kinetic Control) Difficult (Often Thermodynamic)N/A (Sets precursor chirality)
Substrate Class Hydroxy-enol ethers, GlycalsAlkynediols, Alkynoic acidsKeto-phenols, Bis-phenols
Reaction Conditions Mild, Room Temp, TolueneMild, often requires Ag saltHydrogenation (High Pressure

)
Atom Economy HighExcellent Good (Requires

)
Scalability Good (Catalyst recyclable)Moderate (Au/Ag cost)Good (Low catalyst loading)

Deep Dive: Mechanistic Causality

Why CPA Catalysis Overrides Thermodynamics

In thermodynamic equilibration, the spiroketal oxygen atoms prefer an axial orientation to maximize the anomeric effect. CPA catalysts, such as (S)-STRIP or (S)-TRIP , form a tight ion-pair with the oxocarbenium intermediate. The phosphate anion bridges the protonated site and the incoming nucleophile. This rigid "chiral bridge" forces the nucleophile to attack from a specific face, locking the spiro-center into a configuration that may be thermodynamically less stable but kinetically favored by the catalyst's steric bulk.

Visualization: CPA vs. Gold Activation Pathways

SpiroMechanism cluster_CPA Method A: CPA Organocatalysis cluster_Gold Method B: Gold(I) Catalysis Substrate Acyclic/Cyclic Precursor CPA_Act Protonation (H-Bond) Substrate->CPA_Act Au_Act Pi-Activation (Alkyne) Substrate->Au_Act Oxocarbenium Chiral Ion Pair (CPA Anion Bridge) CPA_Act->Oxocarbenium Brønsted Acid Prod_Kinetic Kinetic Spiroketal (Non-Thermodynamic) Oxocarbenium->Prod_Kinetic Face-Selective Attack VinylGold Vinyl Gold Intermediate Au_Act->VinylGold Cycloisomerization Prod_Thermo Thermodynamic Spiroketal (Anomeric Control) VinylGold->Prod_Thermo Protodeauration

Caption: Mechanistic divergence between CPA-mediated kinetic trapping (top) and Gold-catalyzed cycloisomerization (bottom).

Detailed Experimental Protocol

Selected Protocol: Enantioselective Spiroketalization via Chiral Phosphoric Acid (CPA) Rationale: This protocol demonstrates the unique ability to enforce stereochemistry against thermodynamic preference, a critical capability in complex synthesis.

Target Reaction: Cyclization of hydroxy-enol ether to chiral spiroketal. Reference: Adapted from Nagorny et al., J. Am. Chem. Soc.[2] 2012 [1].[2][3]

Materials & Reagents
  • Substrate: 6-hydroxy-enol ether precursor (1.0 equiv).

  • Catalyst: (S)-STRIP or (S)-TRIP (5 mol%).

  • Solvent: Toluene (anhydrous, degassed).

  • Desiccant: 4Å Molecular Sieves (activated).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried reaction vial under Argon, weigh (S)-STRIP catalyst (5 mol%) and activated 4Å molecular sieves (100 mg/mmol substrate).

    • Add anhydrous Toluene (0.05 M concentration relative to substrate).

    • Stir at room temperature for 15 minutes to ensure a dry, equilibrated environment.

  • Reaction Initiation:

    • Cool the mixture to the optimized temperature (typically -30°C to 0°C depending on substrate reactivity). Note: Lower temperatures enhance enantioselectivity by rigidifying the transition state.

    • Add the hydroxy-enol ether substrate (dissolved in a minimal amount of toluene) dropwise via syringe pump over 30 minutes. Causality: Slow addition prevents non-catalyzed background reaction.

  • Monitoring:

    • Monitor by TLC (typically 1–4 hours). The disappearance of the enol ether spot indicates completion.

    • Self-Validation: If the reaction stalls, check moisture content; CPAs are sensitive to water which competes for H-bonding.

  • Workup & Purification:

    • Quench the reaction with the addition of triethylamine (10 µL) to neutralize the acid catalyst immediately. Critical: This prevents acid-catalyzed equilibration to the thermodynamic spiroketal during workup.

    • Filter through a small pad of silica gel to remove molecular sieves and catalyst.

    • Concentrate under reduced pressure.[4]

    • Purify via flash column chromatography (using Et3N-treated silica to maintain basicity).

  • Data Analysis:

    • Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Determine dr via 1H NMR analysis of the crude mixture.

Decision Matrix: Choosing the Right Strategy

DecisionTree Start Start: Target Spiroketal Q1 Is the target the Thermodynamic Isomer? Start->Q1 Branch_Thermo Yes (Thermodynamic) Q1->Branch_Thermo Branch_Kinetic No (Kinetic/Unstable) Q1->Branch_Kinetic Q2 Precursor Type? Branch_Thermo->Q2 Rec_CPA RECOMMENDATION: CPA Organocatalysis (Strict Stereo-Control) Branch_Kinetic->Rec_CPA Override Anomeric Effect Opt_Alkyne Alkyne/Diol Q2->Opt_Alkyne Opt_Enol Enol Ether/Ketone Q2->Opt_Enol Rec_Gold RECOMMENDATION: Gold(I) Catalysis (High Atom Economy) Opt_Alkyne->Rec_Gold Rec_Ir RECOMMENDATION: Ir-Catalyzed Hydrogenation (If reduction needed) Opt_Enol->Rec_Ir

Caption: Strategic decision tree for selecting spiroketalization methodology based on thermodynamic stability and precursor availability.

References

  • Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Source: Journal of the American Chemical Society, 2012.[2] URL:[Link]

  • Catalytic Asymmetric Synthesis of Aromatic Spiroketals by Spinphox/Iridium(I)-Catalyzed Hydrogenation and Spiroketalization. Source: Angewandte Chemie International Edition, 2012. URL:[Link]

  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Source: Angewandte Chemie International Edition, 2022. URL:[Link]

  • Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products. Source: Organic & Biomolecular Chemistry, 2017. URL:[Link]

Sources

Validation

A Researcher's Guide to Confirming the Absolute Configuration of Spiroketal Stereoisomers

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral spiroketals is a critical step in chemical synthesis and pharmaceutical development....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral spiroketals is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of substituents around the stereogenic centers of a spiroketal can profoundly influence its biological activity and pharmacological properties.[1] Spiroketals are not merely structural curiosities; they are privileged motifs found in a plethora of bioactive natural products, acting as rigid scaffolds that orient functional groups in precise three-dimensional arrangements.[2] This guide provides a comparative overview of the most common and effective methods for confirming the absolute configuration of these complex molecules, supported by experimental considerations and data.

The Causality of Method Selection: A Decision Framework

The selection of an appropriate analytical technique is not a matter of preference but a reasoned decision dictated by the intrinsic properties of the spiroketal and the resources at hand. Key decision factors include the physical state of the sample (crystalline vs. non-crystalline), the presence of specific functional groups (e.g., hydroxyl groups, chromophores), and the degree of conformational flexibility.

decision_framework start Spiroketal Sample crystalline Crystalline Solid? start->crystalline functional_groups Key Functional Groups? crystalline->functional_groups No (Oil/Amorphous) xray X-ray Crystallography crystalline->xray Yes chromophore Chromophore Present? functional_groups->chromophore hydroxyl Hydroxyl Group Present? functional_groups->hydroxyl flexibility Conformationally Flexible? functional_groups->flexibility vcd VCD Spectroscopy chromophore->vcd No ecd ECD Spectroscopy chromophore->ecd Yes mosher Mosher's Method (NMR) hydroxyl->mosher Yes j_noe J-based/NOE Analysis (NMR) hydroxyl->j_noe No flexibility->vcd High flexibility->j_noe Moderate

Caption: Decision framework for selecting a method to determine spiroketal absolute configuration.

Comparative Analysis of Key Methodologies

The following table summarizes the key performance indicators for the primary methods discussed in this guide.

MethodSample RequirementAnalysis Time (Typical)Key AdvantagesKey Limitations
X-Ray Crystallography High-quality single crystal (mg scale)Days to weeksUnambiguous 3D structure determination.[3]Crystal growth can be challenging, especially for flexible molecules; not suitable for non-crystalline samples.[4]
Vibrational Circular Dichroism (VCD) 1-10 mg in solutionHoursApplicable to a wide range of molecules in solution, including oils and non-crystalline solids; provides rich structural information.[5][6]Requires computational modeling for spectral interpretation; can be challenging for highly flexible molecules with multiple conformers.[7]
Electronic Circular Dichroism (ECD) <1 mg in solutionHoursHighly sensitive for molecules with chromophores; requires minimal sample.Limited to compounds with UV-Vis absorbing chromophores; interpretation can be complex for flexible molecules.[8][9]
NMR Spectroscopy (Mosher's Method) 1-5 mg of alcohol1-2 daysReliable for determining the configuration of secondary alcohols; does not require crystallization.[10][11]Requires a derivatizable hydroxyl group; preparation of diastereomeric esters is necessary.[12]
NMR Spectroscopy (J-based/NOE Analysis) 1-10 mg in solutionHours to daysProvides information on relative stereochemistry through bond and through space correlations; non-destructive.[13]Does not directly provide absolute configuration; can be complex to interpret for highly flexible systems.

In-Depth Methodological Guides

X-Ray Crystallography: The Gold Standard

For spiroketals that can be coaxed into forming high-quality single crystals, X-ray crystallography provides an unequivocal determination of the absolute configuration.[3] The resulting electron density map offers a three-dimensional picture of the molecule, allowing for the direct assignment of all stereocenters.

Experimental Protocol:

  • Crystallization: The primary challenge lies in obtaining a suitable crystal. This is often a process of trial and error, screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded.[3]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. The atomic positions are then refined to best fit the experimental data.[14] For absolute configuration determination, the anomalous dispersion effect, particularly with heavier atoms present, is utilized.[6]

Chiroptical Methods: VCD and ECD for Molecules in Solution

For spiroketals that are oils, amorphous solids, or otherwise resistant to crystallization, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful alternatives.[5][6] These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.[9] The absolute configuration is determined by comparing the experimental spectrum to a quantum mechanically calculated spectrum.[15]

Workflow for Absolute Configuration Determination by VCD/ECD:

vcd_ecd_workflow cluster_exp Experimental cluster_comp Computational sample_prep Sample Preparation (1-10 mg in solution) spectrum_acq Spectrum Acquisition (VCD/ECD Spectrometer) sample_prep->spectrum_acq compare Spectral Comparison spectrum_acq->compare conf_search Conformational Search (Molecular Mechanics) dft_opt DFT Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt spectrum_calc Spectrum Calculation (DFT/TD-DFT) dft_opt->spectrum_calc boltzmann Boltzmann Averaging spectrum_calc->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Caption: General workflow for determining absolute configuration using VCD or ECD spectroscopy.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light associated with molecular vibrations.[7] Its advantage lies in its applicability to a wide range of molecules, as all molecules have infrared absorptions.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve 1-10 mg of the chiral spiroketal in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[6]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[1]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the spiroketal.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: A good match in the sign and relative intensity of the experimental and calculated VCD bands allows for the assignment of the absolute configuration.[6]

Electronic Circular Dichroism (ECD)

ECD is a highly sensitive technique for spiroketals that possess a chromophore, which is a part of the molecule that absorbs ultraviolet or visible light.[8]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the chiral spiroketal (typically in the micromolar to millimolar concentration range) in a UV-transparent solvent (e.g., methanol, acetonitrile).[1]

  • ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the solution.

  • Computational Modeling: Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for one enantiomer using time-dependent DFT (TD-DFT).[16]

  • Spectral Comparison: The sign and wavelength of the Cotton effects in the experimental and calculated spectra are compared to assign the absolute configuration.[1]

NMR Spectroscopy: A Versatile Toolkit

Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of experiments to probe the stereochemistry of spiroketals. While it primarily provides information on relative stereochemistry, certain methods can be extended to determine the absolute configuration.[13]

J-based Configuration Analysis (JBCA)

This method utilizes the measurement of homonuclear (³JH,H) and heteronuclear (²JH,C and ³JH,C) coupling constants to determine the dihedral angles between atoms, which in turn reveals the relative configuration of stereocenters.[17] For spiroketals, JBCA can be instrumental in defining the stereochemical relationships of substituents on the rings.[13]

Experimental Protocol:

  • NMR Data Acquisition: Acquire high-resolution 1D ¹H and 2D NMR spectra (e.g., HETLOC, J-HMBC) to accurately measure the required coupling constants.

  • Analysis: The measured J values are compared to established correlations between coupling constants and dihedral angles for different rotameric conformations to deduce the relative stereochemistry.[17]

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE)

NOE and ROE are through-space correlation experiments that identify protons that are close to each other in space (typically < 5 Å).[18] This information is invaluable for determining the relative stereochemistry of substituents on the spiroketal rings. For instance, an NOE between a proton on one ring and a proton on the other can confirm their spatial proximity and thus the overall conformation of the spiroketal.[19] ROESY experiments are particularly useful for medium-sized molecules where the NOE may be close to zero.[18]

Mosher's Ester Method

For spiroketals containing a secondary alcohol, the Mosher's ester method is a powerful technique for determining the absolute configuration at the carbinol center.[10] This method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11]

Experimental Protocol:

  • Esterification: React the spiroketal alcohol separately with (R)- and (S)-MTPA chloride to form the two corresponding diastereomeric esters.

  • ¹H NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Chemical Shift Comparison (ΔδSR): Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values on either side of the carbinol center, when mapped onto a conformational model of the MTPA esters, allows for the assignment of the absolute configuration.[20]

Conclusion: An Integrated Approach

The determination of the absolute configuration of spiroketal stereoisomers is a multifaceted challenge that often requires an integrated analytical approach. While X-ray crystallography remains the definitive method for crystalline compounds, the strategic application of chiroptical and NMR spectroscopic techniques, augmented by computational modeling, provides a robust and versatile toolkit for researchers. By carefully considering the strengths and limitations of each technique, scientists can confidently and accurately assign the absolute configuration of these important chiral molecules, paving the way for a deeper understanding of their biological function and the development of new therapeutics.

References

  • A Researcher's Guide to Confirming the Absolute Configuration of Chiral Spiroketals - Benchchem. 21

  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies - RSC Publishing. 22

  • Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites - PubMed.

  • Designed Spiroketal Protein Modulation - PMC - NIH.

  • ECD exciton chirality method today: a modern tool for determining absolute configurations - Wiley Online Library.

  • ABSOLUTE CONFIGURATION BY VCD | BioTools.

  • A Comparative Analysis of Spiroketal Building Blocks in Synthesis - Benchchem. 23

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC.

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed.

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations | JASCO Global.

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC.

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons - Experts@Minnesota.

  • NOESY and ROESY - University of Missouri.

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto.

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange.

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC.

  • Relative stereochemistry of the spiro ring system in 2 and 3. Key NOE... - ResearchGate.

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - ResearchGate.

  • Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed.

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central.

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society.

  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical ana - DSpace@EWHA.

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI.

  • Methods for Spectroscopy - Computational Chemistry | ETH Zurich.

  • Advanced Quantum Mechanical Simulations of Circular Dichroism Spectra - VTechWorks.

  • Asymmetric Synthesis of Naturally Occuring Spiroketals - MDPI.

  • x Ray crystallography - PMC - NIH.

  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spect - IRIS Unibas.

  • The Applications & Principles of X-Ray Crystallography - AZoM.

  • X-ray Crystallography - Anton Paar Wiki.

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC.

  • (a) Characteristic NOE/ROE correlations to determine the cis or trans... - ResearchGate.

  • Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group.

  • nOe studies attesting the relative stereochemistry. - ResearchGate.

  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed.

  • Experimental and calculated vibrational and electronic circular dichroism spectra of 2-Br-hexahelicene - RSC Publishing.

  • 6.3: Absolute Configuration and the (R) and (S) System - Chemistry LibreTexts.

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - ResearchGate.

  • Absolute Configuration RS | PDF | Chirality (Chemistry) | Stereochemistry - Scribd.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7,12-Dioxaspiro[5.6]dodecane

Part 1: Executive Safety Summary (Immediate Action) 7,12-Dioxaspiro[5.6]dodecane is a spirocyclic acetal.[1] While often perceived as a stable fragrance intermediate or solvent, it possesses two latent hazards that dicta...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

7,12-Dioxaspiro[5.6]dodecane is a spirocyclic acetal.[1] While often perceived as a stable fragrance intermediate or solvent, it possesses two latent hazards that dictate its disposal pathway: peroxidizability (due to ether linkages adjacent to the spiro-carbon) and acid sensitivity (exothermic hydrolysis).

Critical Thresholds
ParameterLimit / ConditionAction Required
Peroxide Concentration > 20 ppmSTOP. Do not move container. Contact EH&S for stabilization.
Peroxide Concentration < 20 ppmProceed to Solvent Waste Stream (Non-Halogenated).
Physical State Crystallization around capEVACUATE AREA. Potential shock-sensitive peroxides.[2]
Waste Compatibility NO ACIDS Segregate strictly from acidic waste streams to prevent heat generation.

Part 2: Technical Characterization & Hazard Logic

To handle this compound safely, one must understand the causality behind its reactivity.

The Peroxide Threat (Mechanism of Action)

Unlike simple hydrocarbons, 7,12-dioxaspiro[5.6]dodecane contains oxygen atoms flanked by secondary carbons. Over time, exposure to atmospheric oxygen and UV light promotes radical substitution at the


-carbon (adjacent to the oxygen), leading to the formation of hydroperoxides.
  • Why it matters: Although spiro-acetals are generally more stable than open-chain ethers (like diethyl ether), they are still classified as Group B Peroxide Formers (hazardous upon concentration). Distillation or evaporation of this waste without testing can result in explosion.[2][3]

Acid Sensitivity (The Hydrolysis Risk)

Acetals are protecting groups for carbonyls. They are stable in basic conditions but thermodynamically unstable in acidic aqueous environments.

  • Reaction:

    
    
    
  • Disposal Implication: Adding this compound to a waste carboy containing acidic HPLC waste (e.g., 0.1% Trifluoroacetic acid) will trigger hydrolysis. This reaction is exothermic and generates pressure, potentially rupturing the waste container.

Part 3: Operational Workflows

Workflow A: Pre-Disposal Validation (The "Self-Validating" Step)

Every container of 7,12-dioxaspiro[5.6]dodecane older than 12 months (or 6 months if opened) must undergo this validation before entering the waste stream.

Protocol: Quantofix® / Starch-Iodide Test

  • Visual Inspection: Check for solids/crystals around the cap.[3] If present, HALT .

  • Aliquot: Remove 1 mL of solvent using a glass pipette (avoid metal needles which can catalyze decomposition).

  • Test: Apply to a commercial peroxide test strip (e.g., Quantofix Peroxide 100).

  • Read:

    • 0-10 mg/L: Safe for routine disposal.

    • 10-100 mg/L: Requires chemical reduction (Workflow B).

    • >100 mg/L: High Hazard. Contact EH&S.

Workflow B: Chemical Deactivation (Peroxide Quenching)

If peroxides are detected (10-100 ppm), they must be reduced before the chemical is deemed "waste."

Reagents:

  • Ferrous Sulfate (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).

Procedure:

  • Dilute the spiro-compound 1:1 with a safe solvent (e.g., fresh isopropanol) to reduce viscosity.

  • Add an excess of acidified Ferrous Sulfate solution (approx. 20% aq).

  • Stir gently for 60 minutes.

  • Retest peroxide levels.[2]

  • Once <10 ppm, proceed to Workflow C.

Workflow C: Final Disposal

Classification: Non-Halogenated Organic Solvent Waste. BTU Value: High (Suitable for fuel blending/incineration).

DOT Diagram: Disposal Decision Tree

DisposalTree Start Start: Waste Assessment 7,12-Dioxaspiro[5.6]dodecane Visual Visual Inspection: Crystals/Solids? Start->Visual Evacuate CRITICAL HAZARD Do Not Touch Contact Bomb Squad/EH&S Visual->Evacuate Yes Test Peroxide Test (Quantofix/Iodide) Visual->Test No LevelLow < 20 ppm Test->LevelLow LevelMed 20 - 100 ppm Test->LevelMed LevelHigh > 100 ppm Test->LevelHigh Segregate Segregation Check: Is Waste Stream Acidic? LevelLow->Segregate Quench Chemical Reduction (Ferrous Sulfate Wash) LevelMed->Quench LevelHigh->Evacuate High Risk Retest Retest Peroxides Quench->Retest Retest->LevelLow Success Retest->LevelHigh Fail AcidYes STOP: Exothermic Risk Select Neutral Stream Segregate->AcidYes AcidNo Proceed Segregate->AcidNo Final Disposal: Non-Halogenated Organic Waste AcidNo->Final

Figure 1: Decision logic for the safe disposal of spirocyclic acetals. Note the critical "Stop" points for crystallization and acidity.

Part 4: Advanced Handling (Hydrolysis Pathway)

In specific drug development scenarios, you may need to chemically degrade the spiro-ring system intentionally (e.g., cleaning validation or residue analysis).

Mechanism: Acid-catalyzed hydrolysis opens the dioxaspiro ring, yielding the parent ketone (cyclohexanone derivative) and the diol.

DOT Diagram: Hydrolysis Mechanism

Hydrolysis Spiro 7,12-Dioxaspiro[5.6]dodecane (Intact Spiro Ring) Inter Oxocarbenium Intermediate Spiro->Inter Ring Opening Acid + H3O+ (Acid) Acid->Inter Products Degradation Products: 1. Cyclohexanone deriv. 2. 1,4-Butanediol deriv. Inter->Products Hydrolysis

Figure 2: Acid-catalyzed degradation pathway. This reaction releases heat and increases the volatility of the waste mixture.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Peroxide-Forming Chemicals.[2][3][4] Hazard Recognition Guidelines. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide classification).[2][4]

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